

Phase 1: Elemental Foundation via High-Resolution Mass Spectrometry (HRMS)

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Compound of Interest

Compound Name: *1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol*

CAS No.: 1339374-36-5

Cat. No.: B15273148

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High-Resolution Mass Spectrometry serves as the primary gateway for establishing the elemental composition of small molecules^[1]. When configuring the MS parameters, we deliberately select Electrospray Ionization in positive mode (ESI+). The secondary amine in the linker bridge is highly basic and readily accepts a proton, yielding a robust $[M+H]^+$ pseudo-molecular ion.

By achieving sub-2 ppm mass accuracy, we can mathematically restrict the possible elemental compositions. Furthermore, the presence of sulfur in the thiazole ring provides a built-in isotopic self-validation checkpoint: the naturally occurring ^{34}S isotope will produce an $M+2$ peak at approximately 4.4% the intensity of the monoisotopic peak.

Table 1: UPLC-ESI-QTOF-MS Data Summary

Ion Species	Theoretical m/z	Observed m/z	Mass Error (ppm)	Isotopic Signature
[M+H] ⁺	173.0748	173.0746	-1.1	12C71H1314 N216O32S
[M+H+2] ⁺	175.0706	175.0705	-0.5	Confirms 1x Sulfur (34S abundance)

Phase 2: Regiochemical and Topological Mapping via NMR

While HRMS provides the molecular formula, NMR spectroscopy is the ultimate arbiter of atomic connectivity[4]. For this compound, solvent selection is paramount. We utilize anhydrous DMSO- d₆ rather than CDCl₃. This choice is highly intentional: DMSO strongly hydrogen-bonds with the hydroxyl and amine protons, drastically reducing their exchange rate with trace water[5]. This allows us to observe the OH and NH resonances and their scalar couplings, transforming them into sharp, diagnostic structural probes.

1D NMR Signatures

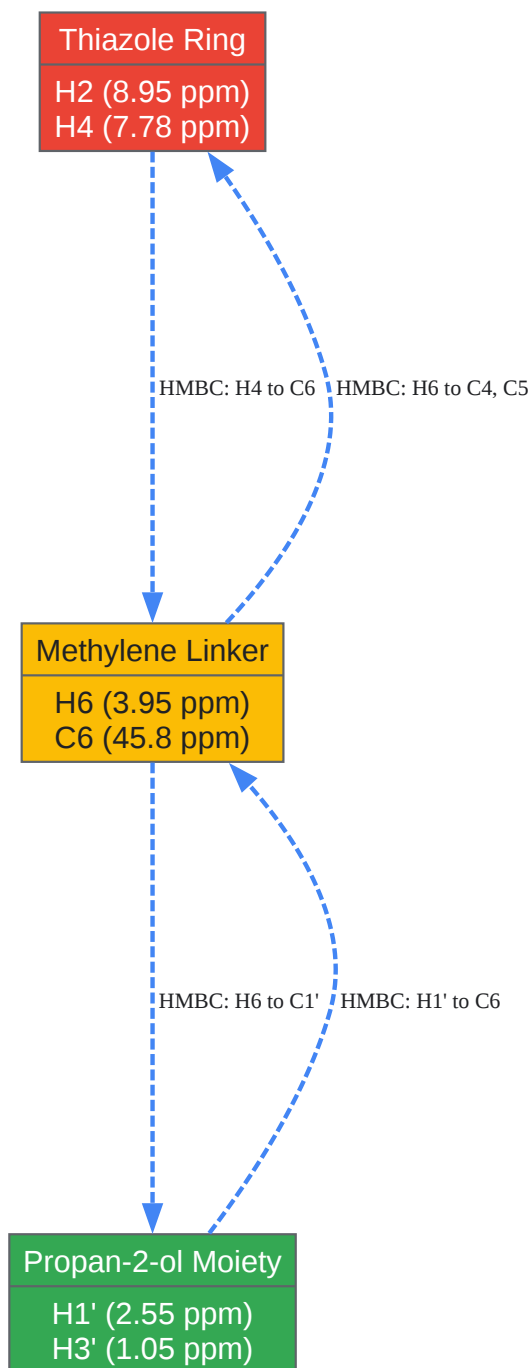
The ¹H NMR chemical shifts of the thiazole ring are highly characteristic. The C2 proton, flanked by both nitrogen and sulfur, is heavily deshielded and typically resonates near 8.95 ppm[6],[3]. Furthermore, the propan-2-ol moiety contains a chiral center at C2'. Consequently, the adjacent C1' methylene protons are diastereotopic. They are magnetically inequivalent and present as a complex multiplet (an ABX spin system) rather than a simple doublet, which is a critical diagnostic feature for the 1-aminopropan-2-ol fragment[2],[7].

2D NMR Connectivity (The HMBC Logic)

The cornerstone of this elucidation is the Heteronuclear Multiple Bond Correlation (HMBC) experiment[8],[9]. To unequivocally prove that the methylene linker is attached at the 5-position of the thiazole (and not the 4-position), we rely on specific long-range ³JCH correlations[5].

If the linker is at C5, the H4 proton will show a strong ³J correlation to the linker carbon (C6). Conversely, the linker protons (H6) will show correlations to both C4 and C5. This interlocking

data matrix forms a self-validating proof of regiochemistry.



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Figure 2: Key HMBC correlations establishing the regiochemistry of the methylene linker.

Table 2: Comprehensive NMR Assignments (DMSO- d6, 400 MHz)

Position	¹³ C Shift (ppm)	¹ H Shift (ppm), Multiplicity, J (Hz)	COSY (1H → 1H)	HMBC (1H → ¹³ C)
2 (Thiazole)	153.2	8.95, s	-	C4, C5
4 (Thiazole)	141.5	7.78, s	-	C2, C5, C6
5 (Thiazole)	135.0	-	-	-
6 (Linker CH2)	45.8	3.95, s	NH	C4, C5, C1'
NH (Amine)	-	2.10, br s	H6, H1'	-
1' (Propanol CH2)	55.4	2.55, m (diastereotopic)	H2', NH	C6, C2', C3'
2' (Propanol CH)	65.2	3.75, m	H1', H3', OH	C1', C3'
3' (Propanol CH3)	21.5	1.05, d, J=6.2	H2'	C1', C2'
OH (Hydroxyl)	-	4.50, br s	H2'	C2'

Phase 3: Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: UPLC-ESI-QTOF-MS Analysis

- **Sample Preparation:** Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
- **Chromatographic Separation:** Inject 2 µL onto a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Maintain a flow rate of 0.4 mL/min with a linear gradient from 5% to 95%

Acetonitrile (0.1% FA) over 5 minutes.

- Mass Spectrometry Parameters: Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
- Self-Validation Checkpoint: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer. The software must apply real-time exact mass correction. Reject any data where the lock-mass deviation exceeds 2.0 ppm.

Protocol B: Multidimensional NMR Spectroscopy

- Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO- d6 (99.9% D). Transfer to a high-quality 5 mm NMR tube.
- Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO. Tune and match the probe for ¹H and ¹³C nuclei.
- 1D Acquisition:
 - ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s.
 - Self-Validation Checkpoint: Before proceeding to 2D experiments, integrate the 1D spectrum. The integral of the H6 methylene protons (2H) must perfectly match the integral of the H4 thiazole proton (1H) in a 2:1 ratio, confirming the structural integrity of the linker.
- 2D Acquisition:
 - COSY: Acquire 128 t1 increments, 4 scans per increment.
 - HSQC: Utilize a phase-sensitive sequence optimized for 1JCH=145 Hz to separate CH/CH3(positive phase) from CH2(negative phase).
 - HMBC: Optimize the delay for long-range couplings nJCH=8 Hz.

References

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